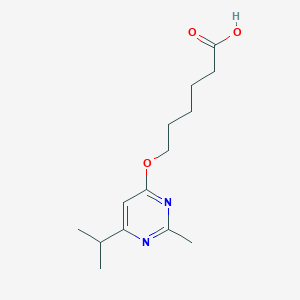
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with isopropyl and methyl groups, connected to a hexanoic acid chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.
Ether Formation: The pyrimidine derivative is then reacted with 6-bromohexanoic acid under basic conditions to form the ether linkage.
Final Acidification: The final product is obtained by acidifying the reaction mixture to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce any oxidized functional groups back to their original state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the hexanoic acid chain.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-((6-Methanesulfonyl-2-methylpyridin-3-yl)oxy)hexanoic acid
- 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)pentanoic acid
- 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)butanoic acid
Uniqueness
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the length of the hexanoic acid chain
Properties
CAS No. |
648916-03-4 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
6-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyhexanoic acid |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)12-9-13(16-11(3)15-12)19-8-6-4-5-7-14(17)18/h9-10H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
DWCOMTZDBCEYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)

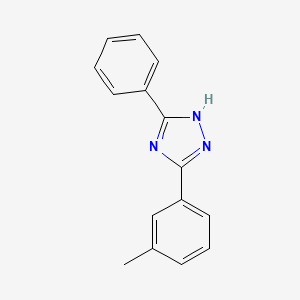
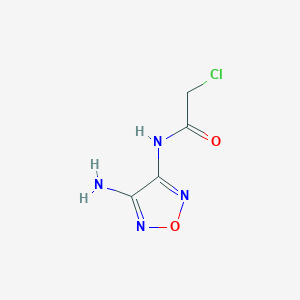
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
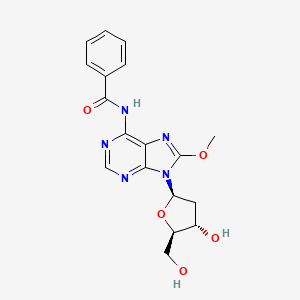
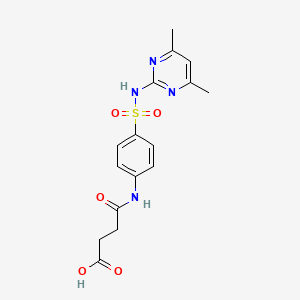
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
